molecular formula C9H7NO3 B1147746 3-Amino-7-hydroxy-2H-chromen-2-one CAS No. 79418-41-0

3-Amino-7-hydroxy-2H-chromen-2-one

Cat. No.: B1147746
CAS No.: 79418-41-0
M. Wt: 177.16
InChI Key:
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Description

3-Amino-7-hydroxy-2H-chromen-2-one is an organic compound belonging to the class of coumarins It is characterized by the presence of an amino group at the third position and a hydroxyl group at the seventh position on the chromen-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-7-hydroxy-2H-chromen-2-one can be synthesized through several methodsThe reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Amino-7-hydroxy-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-7-hydroxycoumarin
  • 3-Amino-7-hydroxy-2H-1-benzopyran-2-one
  • 3-Aminocoumarin

Uniqueness

3-Amino-7-hydroxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique fluorescence characteristics and enzyme inhibition activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-amino-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFHTIQNYJDJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720986
Record name 3-Amino-7-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79418-41-0
Record name 3-Amino-7-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-(7-hydroxy-2-oxo-2H-1-benzopyran-3-yl)benzamide (230 mg, 0.82 mmol), 1-propanol (6 ml) and concentrated hydrochloric acid (2 ml) was refluxed for 3 hours. Then, hydrochloric acid (2 ml) was added and the mixture was refluxed for further 7 hours. After cooling, the reaction mixture was poured into saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The ethyl acetate layer was washed successively with water and saturated brine, and after the layer was dried over anhydrous sodium sulfate, the residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (eluent: dichloromethane/ethyl acetate=2/1) to give the title compound as a yellow solid (127 mg, 87.7%).
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87.7%

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